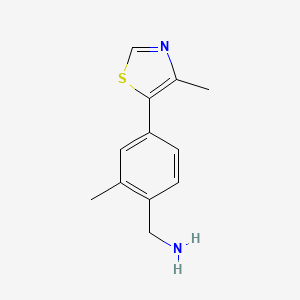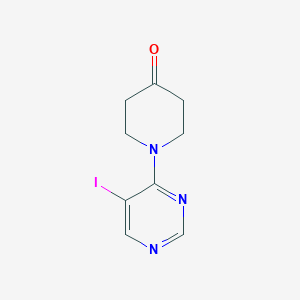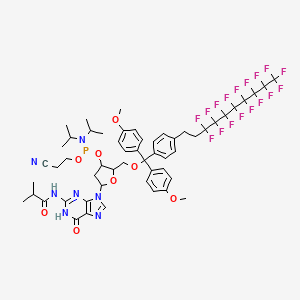
2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is a highly effective phosphoramidite building block used in the synthesis of oligonucleotides via solid-phase synthesis. This compound is known for its efficacy and high yield, making it a valuable tool in the development of therapeutic drugs targeting a range of conditions, including cancer, genetic disorders, and viral infections.
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves several steps The process typically starts with the protection of the 2’-deoxyribose sugar with a 5’-O-(4,4’-dimethoxytrityl) group The N2 position of guanosine is then protected with an isobutyryl groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite has broad applications in scientific research:
Chemistry: It is used as a building block for synthesizing DNA and RNA molecules.
Biology: The compound is employed in gene cloning and gene expression studies.
Medicine: It plays a crucial role in the development of therapeutic drugs for treating cancer, genetic disorders, and viral infections.
Industry: The compound is used in the production of oligonucleotides for various industrial applications
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound forms phosphodiester bonds with other nucleotides, creating a stable DNA or RNA sequence. This incorporation can enhance the functionality, stability, and hybridization properties of the nucleic acid sequences .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is unique due to its high efficacy and yield in oligonucleotide synthesis. Similar compounds include:
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: This compound incorporates 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
DMT-dG(ib) Phosphoramidite: Another similar compound used in oligonucleotide synthesis.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: This compound includes a t-butyl-dimethylsilyl group for additional stability.
These compounds share similar applications but differ in their specific modifications and resulting properties.
Eigenschaften
Molekularformel |
C54H57F17N7O8P |
|---|---|
Molekulargewicht |
1286.0 g/mol |
IUPAC-Name |
N-[9-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C54H57F17N7O8P/c1-29(2)43(79)75-45-74-42-41(44(80)76-45)73-28-77(42)40-26-38(86-87(84-25-9-24-72)78(30(3)4)31(5)6)39(85-40)27-83-47(34-14-18-36(81-7)19-15-34,35-16-20-37(82-8)21-17-35)33-12-10-32(11-13-33)22-23-46(55,56)48(57,58)49(59,60)50(61,62)51(63,64)52(65,66)53(67,68)54(69,70)71/h10-21,28-31,38-40H,9,22-23,25-27H2,1-8H3,(H2,74,75,76,79,80) |
InChI-Schlüssel |
VTRKCHXDEIVAGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=C(C=C4)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


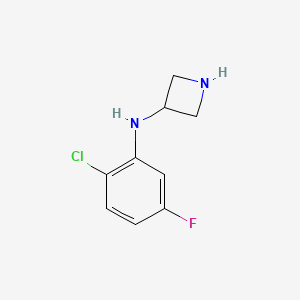
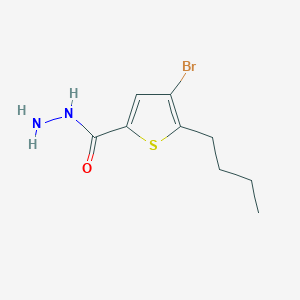


![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)

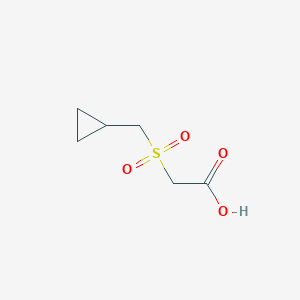
![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)
![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
